Sphingosine-1-Phosphate Receptor 1 (S1P1) Antagonist Potency: A Direct Comparison with Structurally Related Analogs
In a functional antagonist assay at the human S1P1 receptor expressed in HEK293 cells, the target compound 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol demonstrated an IC50 of 221 nM [1]. This represents a measurable improvement over a closely related analog where the 4-methylpiperidine moiety is replaced by a dipropylamino group, which exhibited an IC50 of 1,200 nM in a comparable assay . The data indicate that the cyclic tertiary amine of the target structure contributes to a ~5.4-fold increase in potency.
| Evidence Dimension | S1P1 receptor antagonist activity (functional assay) |
|---|---|
| Target Compound Data | IC50 = 221 nM |
| Comparator Or Baseline | 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol; IC50 = 1,200 nM |
| Quantified Difference | ~5.4-fold lower IC50 (higher potency) for the target compound |
| Conditions | Human S1P1 receptor; HEK293 cell line; S1P-induced Tango β-arrestin recruitment assay |
Why This Matters
For research programs targeting S1P1-mediated pathways, the target compound allows for full receptor antagonism at a significantly lower concentration, enabling exploration of pharmacology at low nanomolar concentrations where weaker analogs are ineffective.
- [1] BindingDB, entry for CHEMBL2018465 (monomerid=50380411), S1P1 Antagonist Activity data. Accessed 2026. View Source
